Methyl 2-octynoate-7,7,8,8,8-d5
Description
Methyl 2-octynoate-7,7,8,8,8-d5 is a deuterated analog of methyl 2-octynoate (CAS 111-12-6), a compound commonly used in fragrances and cosmetics. The deuterated form features five deuterium atoms at the 7,7,8,8,8 positions, with the molecular formula C₉H₉D₅O₂ and a molecular weight of 159.237 g/mol . It is synthesized to ≥95% purity and serves primarily as an internal standard (IS) in analytical chemistry, enabling precise quantification of non-deuterated analogs in complex matrices such as cosmetics or biological samples. Its isotopic labeling minimizes interference from matrix effects, enhancing the accuracy of gas chromatography-mass spectrometry (GC-MS) and headspace solid-phase microextraction (HS-SPME) methods .
Properties
Molecular Formula |
C9H9D5O2 |
|---|---|
Molecular Weight |
159.237 |
Purity |
95% min. |
Synonyms |
Methyl 2-octynoate-7,7,8,8,8-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Deuterated Methyl 2-Octynoate
- Molecular Formula : C₉H₁₄O₂
- CAS : 111-12-6
- Applications : Widely used in perfumery and cosmetics but regulated under EU allergen labeling requirements due to sensitization risks .
- Key Differences: The non-deuterated form is a target analyte in consumer products, whereas the deuterated version is used for analytical quantification. Methyl 2-octynoate-d5 exhibits distinct mass spectral patterns (e.g., shifted molecular ion peaks) due to deuterium substitution, facilitating its identification alongside the non-labeled compound .
Methyl α-Octynoate
- Structural Note: A positional isomer with the triple bond at the α-position.
- Analytical Performance: In recovery studies, methyl α-octynoate demonstrated 103.6–115.6% recovery rates in cosmetic matrices, comparable to methyl 2-octynoate but with slight variations in chromatographic retention times due to structural differences .
2-Methyl Octynoate
- Role in Analysis: Used as an IS in HS-SPME for profiling volatile compounds. Unlike methyl 2-octynoate-d5, it lacks deuterium labeling and may require co-administration with other ISs (e.g., α/β-thujones) for robust data normalization .
Comparison with Functional Analogs in Fragrance Chemistry
Methyl 2-octynoate-d5 shares regulatory and analytical relevance with other fragrance allergens, though their structures differ significantly:
Key Insights :
Role in HS-SPME and GC-MS
Methyl 2-octynoate-d5 is employed in HS-SPME for volatile organic compound (VOC) profiling. When paired with multi-internal standard strategies, it improves inter-laboratory reproducibility and meets ISO 17025 accreditation standards . For example:
Comparison with Other Methyl Esters
| Compound | Molecular Weight | Application | Key Advantage |
|---|---|---|---|
| Methyl 2-octynoate-7,7,8,8,8-d5 | 159.237 | GC-MS/HS-SPME internal standard | Deuterium labeling reduces interference |
| 8-O-Acetylshanzhiside Methyl Ester | 522.5 (approx.) | Pharmacological reference standard | Used in drug metabolism studies |
| Methyl Shikimate | 200.19 | Natural product analysis | HPLC/FTIR compatibility |
Q & A
Q. How is Methyl 2-octynoate-7,7,8,8,8-d5 synthesized and characterized in academic research?
- Methodological Answer : Synthesis typically involves esterification of 2-octynoic acid with deuterated methanol (CDOD) under acid catalysis. Purification is achieved via fractional distillation or column chromatography to isolate the deuterated product. Characterization employs nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium integration at positions 7,8,8,8 (e.g., absence of proton signals in H-NMR and distinct splitting patterns in C-NMR). Mass spectrometry (MS) validates the molecular ion peak at m/z 159.237 (CHDO) and isotopic purity. Assay purity (≥95%) is quantified using gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) .
Q. What is the role of deuterium labeling in this compound for metabolic studies?
- Methodological Answer : The deuterium atoms act as non-radioactive tracers to study metabolic pathways. Researchers administer the compound in vivo and analyze biological samples (e.g., blood, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated positions minimize metabolic interference while enabling differentiation between endogenous and exogenous compounds via isotopic mass shifts. For example, deuterium retention at the 7,8,8,8 positions can track β-oxidation or esterase-mediated hydrolysis pathways .
Advanced Research Questions
Q. How can contradictions in kinetic isotope effect (KIE) data for this compound be resolved?
- Methodological Answer : Discrepancies in KIE values often arise from competing reaction mechanisms (e.g., hydrogen tunneling vs. classical over-the-barrier pathways). To address this:
- Conduct parallel experiments with non-deuterated methyl 2-octynoate (CAS 111-12-6) under identical conditions.
- Use computational modeling (e.g., density functional theory) to predict deuterium effects on transition states.
- Apply statistical tools (e.g., ANOVA) to compare rate constants, ensuring sample sizes are sufficient to detect subtle isotopic differences (≥3 replicates per condition). Quantitative rigor minimizes bias in interpreting KIE trends .
Q. What strategies optimize GC-MS quantification of this compound in complex matrices?
- Methodological Answer :
- Column Selection : Use a mid-polarity column (e.g., DB-35MS) to balance resolution of deuterated esters from co-eluting hydrocarbons.
- Temperature Programming : Initial hold at 50°C (2 min), ramp to 250°C at 10°C/min, final hold for 5 min.
- Detection : Selective ion monitoring (SIM) at m/z 159 (molecular ion) and 85 (base peak from alkyne fragmentation).
- Validation : Calibrate with internal standards (e.g., methyl decanoate-d) to correct for matrix effects. Report limits of detection (LOD) ≤ 0.1 ppm and recovery rates ≥90% .
Q. How do isotopic impurities in this compound impact reaction mechanism studies?
- Methodological Answer : Non-deuterated impurities (e.g., from incomplete synthesis) can skew kinetic or metabolic data. Mitigation steps include:
- Pre-screening batches via H-NMR to confirm ≥95% deuteration at specified positions.
- Using isotopic dilution assays to quantify impurity levels.
- Designing control experiments to isolate isotopic effects from side reactions. For example, spiking known amounts of non-deuterated analog into reactions can model impurity impacts .
Methodological Design Considerations
Q. How to integrate this compound into combustion studies for cleaner emissions?
- Methodological Answer : As a diesel additive, its high cetane number and deuterated structure may reduce NO emissions. Experimental protocols include:
- Engine Testing : Blend with diesel at 0.1–1.0% (v/v) and measure emissions (CO, NO, particulates) under variable exhaust gas recirculation (EGR) rates.
- Isotopic Tracing : Use cavity ring-down spectroscopy (CRDS) to track deuterium in exhaust streams, correlating fuel decomposition pathways with emission profiles. Comparative studies with non-deuterated analogs clarify isotopic contributions to combustion efficiency .
Data Interpretation Frameworks
Q. What statistical approaches reconcile conflicting isotopic tracer data in longitudinal studies?
- Methodological Answer : Conflicting data may stem from biological variability or analytical noise. Solutions include:
- Mixed-Effects Models : Account for inter-subject variability while isolating isotopic effects.
- Principal Component Analysis (PCA) : Reduce dimensionality of LC-MS datasets to identify clusters influenced by deuterium retention.
- Bayesian Inference : Update probability distributions as new data emerges, refining kinetic parameters (e.g., half-life, clearance rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
